

Summary of Analytical Methods for Cloperastine Fendizoate

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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The following table consolidates the key parameters from the studies that developed and validated analytical methods for **Cloperastine Fendizoate**.

Analytical Technique	Linearity Range	Correlation Coefficient (R ²)	Detection/Quantitation	Key Experimental Conditions	Source
HPLC-UV (Stability- indicating)	5.0– 200.0 µg/mL	Not specified (Met ICH criteria)	Not specified	Column: C18; Mobile Phase: Ethanol : 0.1% Orthophosphoric acid (50:50, v/v); Flow Rate: 1.0 mL/min; Detection: 250 nm	[1]

| **Spectrophotometry** (Absorbance) | 2–10 µg/mL | > 0.99 | **LOD:** 1.012 µg/mL **LOQ:** 3.036 µg/mL | **Diluent:** Not specified; **Wavelength:** 350 nm | [2] |

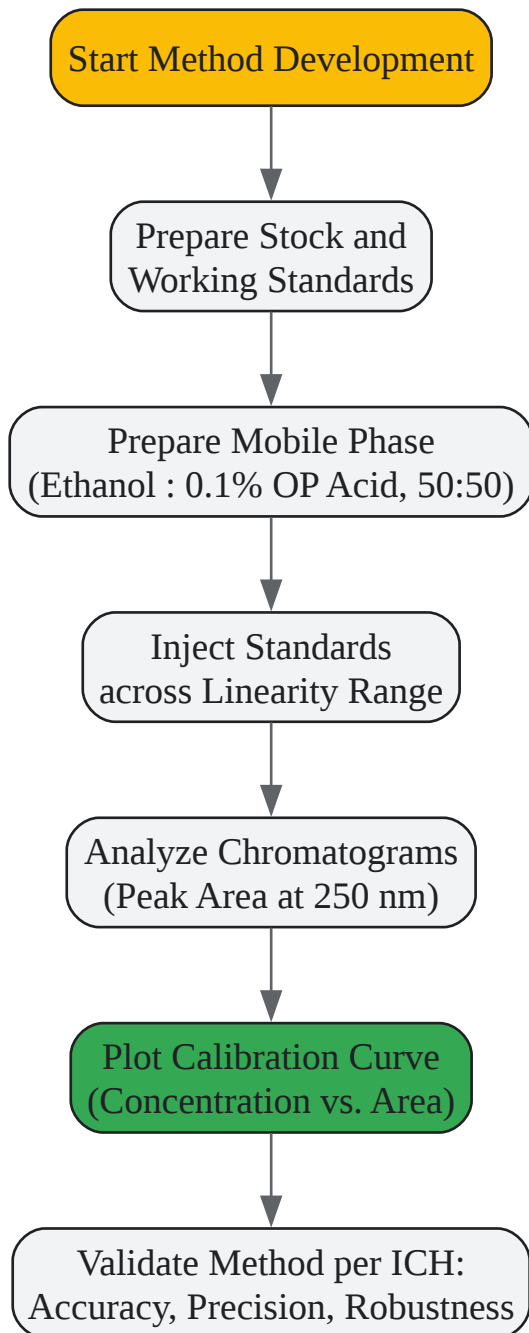
Detailed Experimental Protocols

Here is a more detailed look at the methodologies used in the studies.

Green HPLC-UV Method for Assay and Degradation Studies

This method was developed with environmental considerations, using ethanol as a less toxic solvent, and was validated as per ICH guidelines [1].

- **Sample Preparation:** The method was successfully applied to analyze a **Cloperastine Fendizoate** suspension formulation (Notussil). The specific sample preparation procedure for the formulation was not detailed in the abstract.
- **Method Validation:** The method was demonstrated to be accurate, with a mean percentage recovery of **100.43 ± 0.148%**. It was also used to study forced degradation, showing significant degradation under basic (~23%), acidic (~21%), and oxidative (~13%) conditions. Mass spectrometry identified **benzaldehyde (m/z 105.03)** as a major degradation product formed via ether bond cleavage [1].
- **General Workflow:** The general workflow for such a method is outlined below.



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Spectrophotometric Method for Bulk and Formulation Analysis

This method offers a simpler, cost-effective alternative for the quantification of **Levocloperastine Fendizoate** in bulk and pharmaceutical dosage forms [2].

- **Sample Preparation:** The method was applied to a pharmaceutical formulation, but the specific steps for extracting the drug from the formulation matrix were not provided.
- **Method Validation:**
 - **Precision:** The method was found to be precise, with a reported value of 1.2057 ± 0.01214 against a label claim [2].
 - **Accuracy:** The percentage recovery was found to be $99.752 \pm 0.6653\%$ [2].
 - **Regression Equation:** The calibration curve was defined by the equation $Y = 0.039x - 0.001$, where Y is the absorbance and x is the concentration in $\mu\text{g/mL}$ [2].

Key Considerations for Researchers

Based on the gathered information and general analytical principles, here are some points to consider when selecting or developing a method:

- **Technique Selection:** The **HPLC method** is more specific and stability-indicating, making it suitable for method development, stability testing, and analyzing degraded samples [1]. The **spectrophotometric method** is simpler and faster, ideal for routine quality control of bulk drug and formulations where specificity is not a primary concern [2].
- **Range Definition:** The linearity range should cover the expected concentration in the test samples. For related substances, the range typically extends from the quantitation limit (QL) to at least 120% or 150% of the specification limit [3].
- **Degradation Pathways:** Knowledge of degradation products, such as benzaldehyde from ether bond cleavage under stress conditions, is crucial for developing a stability-indicating method [1].

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References

1. Unveiling cloperastine fendizoate degradation using MS/MS [sciencedirect.com]
2. Asian Journal of Research in Chemistry [ajrconline.org]
3. How To Perform Linearity and Range In Method Validation [pharmaguru.co]

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